4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile
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Overview
Description
4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities. Quinoline derivatives are widely utilized in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminobenzophenone with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring . Another method includes the use of activated alkynes and aromatic amines, followed by intramolecular Friedel–Crafts reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and 4-aminquinoline .
Scientific Research Applications
4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of proinflammatory cytokines by blocking the activation of the NF-κB pathway . Additionally, it acts as an Axl kinase inhibitor, which is a potential target for anticancer drug discovery .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Exhibits similar biological activities but differs in its hydroxyl group at the 4-position.
4-Aminoquinoline: Known for its antimalarial properties and differs in its amino group at the 4-position.
4-Oxo-1,4-dihydroquinoline-3-carboxamide: Shares structural similarities but has a carboxamide group instead of a nitrile group.
Uniqueness
4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile is unique due to its combination of a phenyl group and a nitrile group, which confer distinct chemical reactivity and biological activity .
Biological Activity
4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antioxidant, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.
The molecular formula for this compound is C13H9N3O, with a molecular weight of 225.23 g/mol. Its structure features a quinoline core with a carbonitrile group and a phenyl substituent, which contributes to its diverse biological activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals and protect against oxidative stress. The compound demonstrated a strong correlation between its total phenolic content and antioxidant activity, suggesting that the phenolic components play a crucial role in its mechanism of action.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory mediators. It was found to reduce the production of cytokines in activated microglial cells, implying its potential use in neuroinflammatory conditions. The mechanism involves modulation of the MAPK/NF-kB signaling pathways.
Table 2: Anti-inflammatory Effects
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, with IC50 values suggesting significant potential for development as an anticancer agent.
Table 3: Cytotoxicity Against Cancer Cell Lines
Case Studies
A notable case study involved the use of this compound in combination with other chemotherapeutic agents to evaluate synergistic effects on cancer cell viability. The results showed enhanced efficacy when combined with standard treatments, indicating a promising avenue for future research in combination therapies.
Properties
CAS No. |
141259-11-2 |
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Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-oxo-2-phenyl-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H10N2O/c17-10-13-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(14)16(13)19/h1-9H,(H,18,19) |
InChI Key |
AUURMJWGTGRBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C#N |
Origin of Product |
United States |
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